Tert-butyl (3-cyano-5,6,7,8-tetrahydro-4h-cyclohepta[b]thiophen-2-yl)carbamate
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Overview
Description
Tert-butyl (3-cyano-5,6,7,8-tetrahydro-4h-cyclohepta[b]thiophen-2-yl)carbamate is a complex organic compound that belongs to the class of carbamates This compound features a unique structure that includes a cyano group, a tetrahydrocyclohepta[b]thiophene ring, and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-cyano-5,6,7,8-tetrahydro-4h-cyclohepta[b]thiophen-2-yl)carbamate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-cyano-5,6,7,8-tetrahydro-4h-cyclohepta[b]thiophen-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carbamate groups are replaced by other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Tert-butyl (3-cyano-5,6,7,8-tetrahydro-4h-cyclohepta[b]thiophen-2-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (3-cyano-5,6,7,8-tetrahydro-4h-cyclohepta[b]thiophen-2-yl)carbamate involves its interaction with molecular targets and pathways within biological systems. The cyano group and the carbamate moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological research .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar functional groups but lacking the complex ring structure.
Cyclohepta[b]thiophene derivatives: Compounds with similar ring structures but different substituents.
Cyano-substituted carbamates: Compounds with similar cyano and carbamate groups but different core structures.
Uniqueness
Tert-butyl (3-cyano-5,6,7,8-tetrahydro-4h-cyclohepta[b]thiophen-2-yl)carbamate is unique due to its combination of a cyano group, a tetrahydrocyclohepta[b]thiophene ring, and a tert-butyl carbamate moiety. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
tert-butyl N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-15(2,3)19-14(18)17-13-11(9-16)10-7-5-4-6-8-12(10)20-13/h4-8H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIFQVPYCPLKHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C2=C(S1)CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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